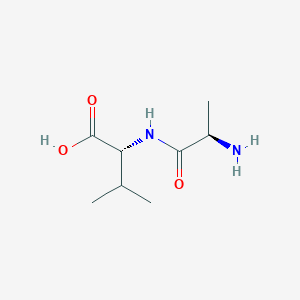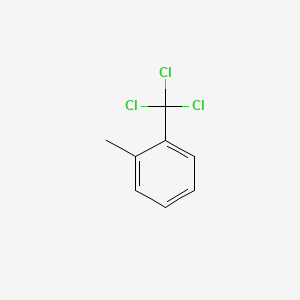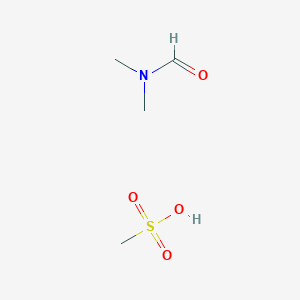
4,4-Dichloro-1-methylcyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-1-methylcyclopent-1-ene is a cyclic hydrocarbon with two chlorine atoms and one methyl group attached to a five-membered ring. This compound is part of the cycloalkene family, which are cyclic hydrocarbons containing at least one carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-methylcyclopent-1-ene typically involves the chlorination of 1-methylcyclopentene. This can be achieved through the reaction of 1-methylcyclopentene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is monitored closely to avoid the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-1-methylcyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as hydroxyl or amino groups.
Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with halogens, hydrogen, or other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst), halogens, or hydrogen halides are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-1-methylcyclopent-1-ene or 4-amino-1-methylcyclopent-1-ene.
Addition Reactions: Products include 4,4-dichloro-1-methylcyclopentane or 4,4-dihalo-1-methylcyclopentane.
Oxidation Reactions: Products include 4,4-dichloro-1-methylcyclopentene oxide.
Scientific Research Applications
4,4-Dichloro-1-methylcyclopent-1-ene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-1-methylcyclopent-1-ene involves its interaction with molecular targets through its reactive sites, such as the double bond and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles or the addition of electrophiles. The pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Similar Compounds
4,4-Dichlorocyclopentene: Similar structure but without the methyl group.
1-Methylcyclopentene: Lacks the chlorine atoms.
4-Chloro-1-methylcyclopent-1-ene: Contains only one chlorine atom.
Uniqueness
4,4-Dichloro-1-methylcyclopent-1-ene is unique due to the presence of both chlorine atoms and a methyl group on the cyclopentene ring. This combination of substituents provides distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
5296-50-4 |
|---|---|
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
4,4-dichloro-1-methylcyclopentene |
InChI |
InChI=1S/C6H8Cl2/c1-5-2-3-6(7,8)4-5/h2H,3-4H2,1H3 |
InChI Key |
QEZIATUCYQUIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


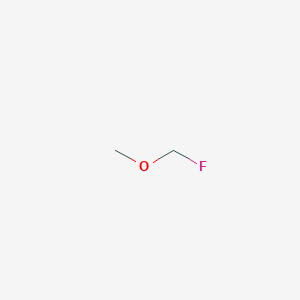
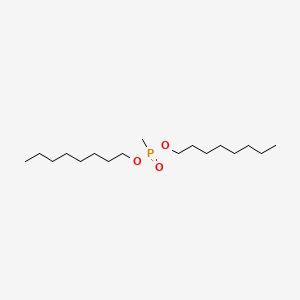
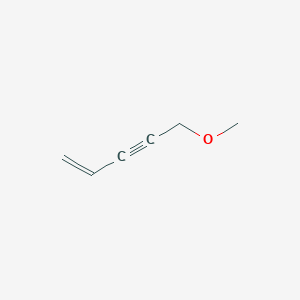
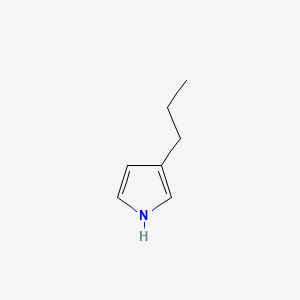
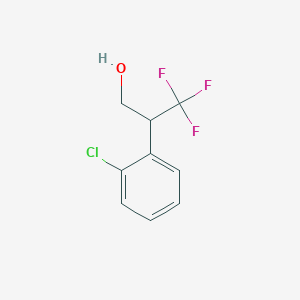

![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
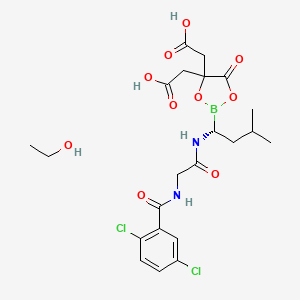
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
